molecular formula C12H9ClFNO2 B14060726 4-(5-Chloro-2-fluorophenyl)-5-methoxypyridin-2-ol

4-(5-Chloro-2-fluorophenyl)-5-methoxypyridin-2-ol

Cat. No.: B14060726
M. Wt: 253.65 g/mol
InChI Key: GXERKMWAGDZRJS-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-fluorophenyl)-5-methoxypyridin-2-ol is a chemical compound with a unique structure that combines a pyridine ring with chloro and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-fluorophenyl)-5-methoxypyridin-2-ol typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-fluorophenyl)-5-methoxypyridin-2-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.

Scientific Research Applications

4-(5-Chloro-2-fluorophenyl)-5-methoxypyridin-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-fluorophenyl)-5-methoxypyridin-2-ol involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Chloro-2-fluorophenyl)-5-methoxypyridin-2-ol is unique due to its combination of a pyridine ring with chloro and fluoro substituents, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9ClFNO2

Molecular Weight

253.65 g/mol

IUPAC Name

4-(5-chloro-2-fluorophenyl)-5-methoxy-1H-pyridin-2-one

InChI

InChI=1S/C12H9ClFNO2/c1-17-11-6-15-12(16)5-9(11)8-4-7(13)2-3-10(8)14/h2-6H,1H3,(H,15,16)

InChI Key

GXERKMWAGDZRJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=O)C=C1C2=C(C=CC(=C2)Cl)F

Origin of Product

United States

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